N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide
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Description
“N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves various methods. One common method involves two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . Another route is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . A third group of methods consists of diverse oxidative cyclizations .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “this compound”, consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the substituents present in the molecule. For instance, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical and Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Future Directions
The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that there is a promising future for further development and exploration of 1,2,4-oxadiazoles, including “N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide”, in drug discovery and other applications.
Properties
IUPAC Name |
N-[1-(1,2,4-oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-12(17)15-11(13-14-9-18-16-13)8-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBWVKVFAJWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC=CC=C1)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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